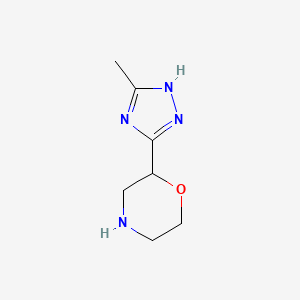
5-(吗啉-4-基)-3-甲基-1H-1,2,4-三唑
描述
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring
科学研究应用
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that triazole derivatives can interact with their targets in various ways . For instance, they can form hydrogen bonds with their targets, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways . For example, some triazole derivatives have been found to exhibit anticancer properties by affecting cell proliferation pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been reported to exhibit various biological effects, such as anticancer activity . More research is needed to determine the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 3-methyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 3-methyl-1H-1,2,4-triazole . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
相似化合物的比较
Similar Compounds
- 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine
- 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)morpholine
- 2-(1H-1,2,3-triazol-5-ylthio)morpholine
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUKNRDDGJJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
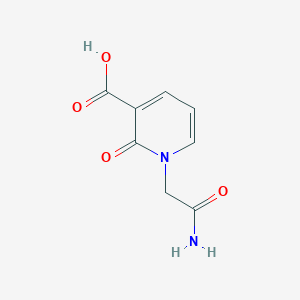
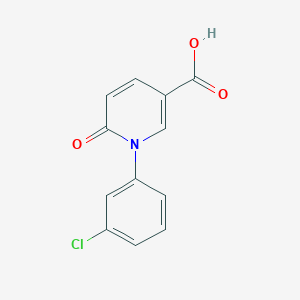
![N-[(2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1464600.png)

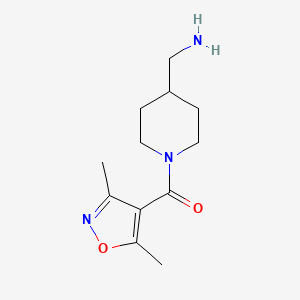
![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)
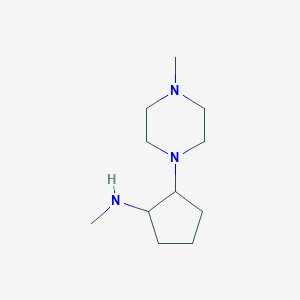
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)
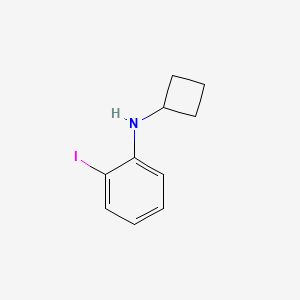
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
